molecular formula C13H17N B1309272 1-Benzyl-4-methylenepiperidine CAS No. 109105-86-4

1-Benzyl-4-methylenepiperidine

Cat. No.: B1309272
CAS No.: 109105-86-4
M. Wt: 187.28 g/mol
InChI Key: ZRZQISCXGOINND-UHFFFAOYSA-N
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Description

1-Benzyl-4-methylenepiperidine is a useful research compound. Its molecular formula is C13H17N and its molecular weight is 187.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Methods

  • An efficient route to 4-(substituted benzyl)piperidines was developed, involving cyclization of imines bearing an allylsilane in the side-chain, followed by palladium-catalyzed cross-coupling of the resulting 4-methylenepiperidine with organoboronic acids under oxygen atmosphere (Furman & Dziedzic, 2003).

Chemical Reinvestigations

  • A reinvestigation of the Stevens rearrangement of 1-benzyl-1,3,4-trimethyl-1,2,5,6-tetrahydropyridinium salts led to the preparation of 1,3,3-trimethyl-2-(3,4,5-trimethoxyphenyl)-4-methylenepiperidine and its analogs, revealing incorrect previous assignments and offering new insights into their structural and stereochemical properties (Bosch, Rubiralta, Domingo, & Sistaré, 1981).

Antibacterial Properties

  • Synthesis and antibacterial evaluation of 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides, containing 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, showed valuable antibacterial results (Aziz‐ur‐Rehman et al., 2017).

Synthesis and Industrial Applications

  • A simple and robust process was developed for large-scale synthesis of 4-Methylenepiperidine Hydrochloride, avoiding organolithium reagents and column chromatography, crucial for industrial production (Chen, Li, Li, Liu, Li, & Tan, 2019).

Safety and Hazards

When handling 1-Benzyl-4-methylenepiperidine, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

Future Directions

Piperidones, including 1-Benzyl-4-methylenepiperidine, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Therefore, future research may focus on exploring the potential applications of these compounds in the development of new pharmaceutical drugs .

Properties

IUPAC Name

1-benzyl-4-methylidenepiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13/h2-6H,1,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZQISCXGOINND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396952
Record name 1-benzyl-4-methylenepiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109105-86-4
Record name 1-benzyl-4-methylenepiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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